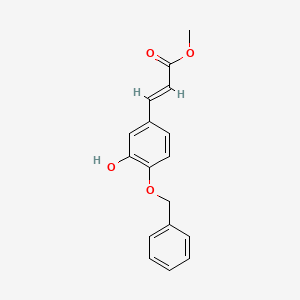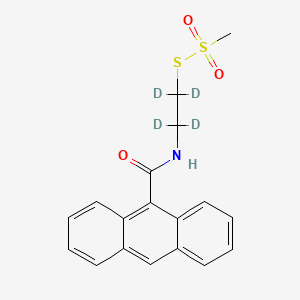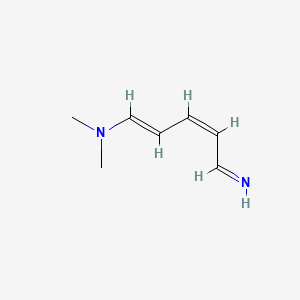![molecular formula C8H16O3-2 B589557 4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER CAS No. 135463-06-8](/img/no-structure.png)
4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX4ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER is a chemical compound with the molecular formula C8H16O3-2. It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its long name. It contains multiple tert-butyl groups and acetic acid ester groups . The exact structure would need to be determined through techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.213. Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER involves the protection and deprotection of various functional groups on a calix[4]arene scaffold, followed by esterification with tert-butyl groups.", "Starting Materials": [ "Calix[4]arene", "Acetic anhydride", "Tert-butanol", "Pyridine", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Triethylamine", "Bromine", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Protection of the hydroxyl groups on calix[4]arene with acetic anhydride and pyridine", "Deprotection of the protected hydroxyl groups with methanol and sodium hydroxide", "Acetylation of the deprotected hydroxyl groups with acetic anhydride and pyridine", "Bromination of the acetylated calix[4]arene with bromine and sulfuric acid", "Deprotection of the acetylated hydroxyl groups with methanol and sodium hydroxide", "Esterification of the deprotected hydroxyl groups with chloroacetic acid and triethylamine", "Deprotection of the esterified hydroxyl groups with methanol and sodium hydroxide", "Esterification of the deprotected hydroxyl groups with tert-butanol and sulfuric acid", "Deprotection of the esterified hydroxyl groups with hydrogen peroxide and sulfuric acid" ] } | |
CAS-Nummer |
135463-06-8 |
Molekularformel |
C8H16O3-2 |
Molekulargewicht |
160.213 |
IUPAC-Name |
1-ethoxy-2-(2-ethoxyethoxy)ethane |
InChI |
InChI=1S/C8H16O3/c1-3-9-5-7-11-8-6-10-4-2/h1-8H2/q-2 |
InChI-Schlüssel |
XCAAURSTMPZHLV-UHFFFAOYSA-N |
SMILES |
[CH2-]COCCOCCOC[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)


![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)





